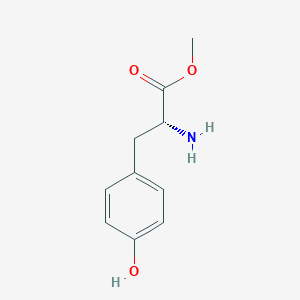

D-Tyr-Ome

Beschreibung

BenchChem offers high-quality D-Tyr-Ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Tyr-Ome including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZPENIJLUWBSY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871823 | |

| Record name | Methyl D-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3410-66-0 | |

| Record name | Methyl D-tyrosinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003410660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl D-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL D-TYROSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLP688QYZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-Tyr-Ome: Mechanistic Profile as a Tyrosine Hydroxylase Inhibitor

This guide is structured as an advanced technical whitepaper designed for drug discovery scientists and neuropharmacologists. It prioritizes mechanistic clarity, experimental reproducibility, and the critical distinction between homologous enzymatic pathways.

Technical Whitepaper | Version 2.0 [1]

Executive Summary

D-Tyr-Ome (D-Tyrosine Methyl Ester) represents a specific class of tyrosine derivatives utilized to modulate catecholamine biosynthesis and phenolic oxidation pathways.[1] While

This guide delineates the utility of D-Tyr-Ome as a competitive inhibitor and false substrate for Tyrosine Hydroxylase (EC 1.14.16.2), the rate-limiting enzyme in dopamine synthesis.[1] It further clarifies the compound's dual-action potential against Tyrosinase (EC 1.14.18.1), distinguishing its use in neuropharmacology from its applications in melanogenesis inhibition.[1]

Chemical & Pharmacological Profile

Structural Logic

The methyl ester modification of D-Tyrosine serves two critical functions in experimental pharmacology:

-

Enhanced Bioavailability: The esterification of the carboxyl group significantly increases lipophilicity (

), facilitating passive diffusion across the blood-brain barrier (BBB) and cellular membranes via the L-type amino acid transporter (LAT1) system, where it acts as a competing substrate.[1] -

Intracellular Trapping: Upon cellular entry, nonspecific esterases hydrolyze the methyl group, liberating free D-Tyrosine.[1] The D-isomer accumulates intracellularly, as it is poorly effluxed compared to the L-isomer.[1]

Mechanism of Action: Competitive Antagonism

D-Tyr-Ome inhibits Tyrosine Hydroxylase (TH) through a competitive, stereospecific blockade .[1]

-

Substrate Competition: TH is highly stereospecific for L-Tyrosine.[1] D-Tyr-Ome (and its hydrolyzed product D-Tyr) binds to the active site but resists hydroxylation at the meta position due to the misalignment of the phenol ring relative to the iron-pterin cofactor complex.[1]

-

Transport Inhibition: High concentrations of D-Tyr-Ome saturate the LAT1 transporter, reducing the uptake of endogenous L-Tyrosine, thereby starving the enzyme of its natural substrate.

Comparative Profile: D-Tyr-Ome vs. Standard Inhibitors[1]

| Feature | D-Tyr-Ome (D-Tyrosine Methyl Ester) | L-Tyrosine Methyl Ester | |

| Primary Target | Tyrosine Hydroxylase (Competitive) | Tyrosine Hydroxylase (Competitive) | Tyrosine Hydroxylase (Substrate) |

| Stereochemistry | D-Isomer (Inert/Blocker) | L-Isomer (Modified) | L-Isomer (Active Substrate) |

| Mechanism | False substrate; transport competition | Competitive inhibition; depletes pool | Precursor loading (Pro-drug) |

| BBB Penetration | High (Lipophilic Ester) | Low to Moderate | High (Lipophilic Ester) |

| Secondary Target | Tyrosinase (Melanin inhibition) | Minimal | Tyrosinase (Substrate) |

| Solubility | High (HCl salt) | Low (Free acid) | High (HCl salt) |

Pathway Visualization

The following diagram illustrates the catecholamine biosynthesis pathway and the specific intervention points of D-Tyr-Ome.

Caption: D-Tyr-Ome exerts dual-inhibition by competing for LAT1 transport and occupying the TH active site without catalysis.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

Objective: To determine the IC50 of D-Tyr-Ome on TH activity in PC12 (pheochromocytoma) cells.

Reagents:

-

PC12 cell line (ATCC CRL-1721).[1]

-

L-[3,5-3H]Tyrosine (Radiolabeled substrate).[1]

-

D-Tyr-Ome HCl (Sigma/Merck grade, >98% purity).[1]

-

NSD-1015 (Decarboxylase inhibitor to stop reaction at L-DOPA).[1]

Protocol:

-

Cell Preparation: Seed PC12 cells in 6-well plates at

cells/well. Incubate 24h. -

Pre-Treatment: Replace media with physiological saline containing varying concentrations of D-Tyr-Ome (0, 10, 100, 500, 1000

).[1] Incubate for 30 min at 37°C.-

Note: The ester form enters cells rapidly.[1]

-

-

Substrate Addition: Add L-[3,5-3H]Tyrosine (1

) to the medium. -

Incubation: Incubate for exactly 20 minutes.

-

Critical Control: Co-treat with NSD-1015 (100

) to prevent conversion of L-DOPA to Dopamine, ensuring accumulation of the tritiated product.[1]

-

-

Termination: Aspirate medium and lyse cells with 0.4 M Perchloric Acid (HClO4).

-

Quantification: Isolate tritiated water (

) released during the hydroxylation step using cation-exchange chromatography (Dowex 50W-X8).[1] -

Calculation: TH activity is proportional to the amount of

released.[1] Plot % inhibition vs. Log[D-Tyr-Ome].

HPLC-ECD Detection of Catecholamine Depletion

Objective: To validate the physiological impact of D-Tyr-Ome on total dopamine levels.

Workflow Diagram:

Caption: Workflow for quantifying intracellular dopamine depletion following D-Tyr-Ome treatment.

HPLC Parameters:

-

Mobile Phase: 75 mM Sodium Phosphate (pH 3.0), 1.7 mM Octanesulfonic acid (OSA), 100

EDTA, 10% Acetonitrile.[1] -

Flow Rate: 1.0 mL/min.[1]

-

Potential: +700 mV (Oxidation).[1]

-

Reference Standard: Dopamine HCl (Sigma).[1]

Differential Diagnosis: TH vs. Tyrosinase

Researchers often confuse Tyrosine Hydroxylase (neuronal) with Tyrosinase (melanocytic).[1] D-Tyr-Ome interacts with both , but the outcome differs.[1]

| Enzyme | Location | Substrate | D-Tyr-Ome Effect | Outcome |

| Tyrosine Hydroxylase | Neurons, Adrenal Medulla | L-Tyrosine | Inhibitor | Reduced Dopamine/NE |

| Tyrosinase | Melanocytes (Skin) | L-Tyrosine | Substrate/Inhibitor | Altered Melanin type / Inhibition |

Self-Validation Check: If your research goal is skin whitening, D-Tyr-Ome acts by competing with L-Tyr for Tyrosinase or acting as a suicide substrate.[1] If your goal is reducing dopamine in neuroblastoma, D-Tyr-Ome acts by blocking TH active sites.[1]

References

-

Nagatsu, T., Levitt, M., & Udenfriend, S. (1964). Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis.[1] Journal of Biological Chemistry. Link

-

Udenfriend, S., Zaltzman-Nirenberg, P., & Nagatsu, T. (1965).[1] Inhibitors of purified beef adrenal tyrosine hydroxylase. Biochemical Pharmacology. Link

-

Smythies, J.R. (2019).[1] Compositions and methods for treating autism. U.S. Patent Application US20190015364A1.[1] (Lists D-tyrosine methyl ester as a TH inhibitor). Link

-

Hearing, V. J., & Jiménez, M. (1987).[1] Mammalian tyrosinase—the critical regulatory control point in melanocyte pigmentation.[1][2][3][4] International Journal of Biochemistry. (Context for Tyrosinase vs TH specificity). Link[1]

-

LookChem. (2024).[1] D-Tyrosine Methyl Ester Hydrochloride Product Data. (Confirmation of chemical identity). Link

Sources

A Comprehensive Technical Guide to the Handling and Storage of Boc-D-Tyr-OMe for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the integrity of starting materials is paramount. N-α-(tert-Butoxycarbonyl)-D-tyrosine methyl ester (Boc-D-Tyr-OMe) is a critical chiral building block, the stability of which directly impacts the yield, purity, and biological activity of the final therapeutic candidates. This guide provides an in-depth, scientifically grounded framework for the optimal handling and storage of Boc-D-Tyr-OMe, moving beyond mere procedural lists to elucidate the chemical principles that govern its stability. Our objective is to empower researchers with the knowledge to mitigate degradation, ensure experimental reproducibility, and uphold the highest standards of scientific integrity.

The Chemical Profile of Boc-D-Tyr-OMe: Understanding its Intrinsic Stability

Boc-D-Tyr-OMe is a derivative of the natural amino acid D-tyrosine, modified with two key protective groups: a tert-butoxycarbonyl (Boc) group on the alpha-amino group and a methyl ester on the carboxyl group. These modifications, while essential for its utility in synthesis, also introduce specific vulnerabilities that dictate its handling and storage requirements.

| Property | Value | Source |

| Molecular Formula | C15H21NO5 | [1] |

| Molecular Weight | 295.33 g/mol | [1] |

| Appearance | White to off-white powder | [1][2] |

| Purity | ≥98.0% | [1] |

| Storage Temperature | -15°C to -20°C | [2][3] |

The core of effective handling lies in understanding the three primary potential degradation pathways for this molecule:

-

Acid-Catalyzed Hydrolysis of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile in acidic conditions. This is, in fact, a cornerstone of its utility in peptide synthesis, allowing for its selective removal. However, inadvertent exposure to acidic environments during storage or handling can lead to premature deprotection, yielding the free amine. This not only consumes the desired starting material but can also lead to unwanted side reactions in subsequent synthetic steps.

-

Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylic acid. While generally more stable than the Boc group, prolonged exposure to moisture, especially at non-optimal pH, can facilitate this degradation. The rate of hydrolysis is influenced by temperature, pH, and the presence of catalytic species.

-

Oxidation of the Phenolic Side Chain: The tyrosine side chain contains a phenol group, which is susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or trace metal impurities. Oxidation can lead to the formation of various byproducts, including dityrosine cross-links or quinone-like species, which can impart color to the material and introduce impurities that are difficult to remove.

A Scientifically Validated Framework for Storage and Handling

The following protocols are designed as a self-validating system, where the procedural steps are directly linked to the chemical principles outlined above.

Initial Receipt and Inspection

Upon receiving a shipment of Boc-D-Tyr-OMe, a systematic inspection is the first line of defense against compromised material.

Workflow for Receiving and Inspection:

Caption: Workflow for the initial receipt and inspection of Boc-D-Tyr-OMe.

-

Causality: The immediate transfer to a designated, temperature-controlled, and desiccated environment is critical to minimizing exposure to ambient humidity and temperature fluctuations, which can initiate hydrolysis of the ester and potentially the Boc group over time. A compromised package seal could indicate moisture ingress, necessitating quarantine and potential re-analysis.

Long-Term Storage: A Multi-Faceted Approach to Preservation

For long-term storage, the goal is to create an environment that minimizes all potential degradation pathways.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C ± 5°C | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the phenolic side chain. |

| Moisture | Desiccated environment (e.g., desiccator with Drierite) | Prevents hydrolysis of the methyl ester and the Boc group. |

| Light | Amber vial or stored in the dark | Protects against light-induced oxidation of the tyrosine moiety. |

Experimental Protocol for Aliquoting and Long-Term Storage:

-

Equilibration: Before opening, allow the primary container of Boc-D-Tyr-OMe to equilibrate to room temperature in a desiccator for at least 2-3 hours. This prevents condensation of atmospheric moisture onto the cold powder.

-

Inert Atmosphere Handling: If possible, perform aliquoting in a glove box under an inert atmosphere (argon or nitrogen). If a glove box is not available, work quickly in a low-humidity environment.

-

Aliquoting: Using a clean, dry spatula, dispense the desired amounts of Boc-D-Tyr-OMe into smaller, pre-labeled amber glass vials.

-

Inert Gas Purge: Backfill each aliquot vial with argon or nitrogen before sealing.

-

Sealing: Tightly cap the vials and seal with paraffin film to provide an additional barrier against moisture and air.

-

Storage: Place the aliquoted vials in a labeled, secondary container and store at -20°C in a non-frost-free freezer to avoid temperature cycling.

Preparation of Stock Solutions: Maintaining Integrity in the Liquid State

The preparation of stock solutions introduces new stability challenges, as the dissolved state can accelerate degradation.

Key Considerations for Solution Preparation:

-

Solvent Selection: Boc-D-Tyr-OMe is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Use anhydrous, high-purity solvents to minimize moisture content. Some sources suggest that hygroscopic DMSO can significantly impact solubility, so using newly opened solvent is recommended.[2]

-

Avoidance of Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote degradation. It is highly recommended to prepare single-use aliquots of stock solutions.

-

Solution Storage: Store stock solutions at -20°C or -80°C. As a general guideline, solutions are stable for shorter periods than the solid powder. For instance, in-solvent storage at -80°C is recommended for up to 6 months, while at -20°C, this is reduced to 1 month.[2]

Workflow for Stock Solution Preparation and Storage:

Caption: Workflow for the preparation and storage of Boc-D-Tyr-OMe stock solutions.

The Consequences of Improper Handling: A Cascade of Experimental Errors

Failure to adhere to these guidelines can have significant downstream consequences, particularly in sensitive applications like solid-phase peptide synthesis (SPPS).

-

Reduced Coupling Efficiency: If a portion of the Boc-D-Tyr-OMe has undergone degradation (e.g., hydrolysis of the ester), the effective concentration of the active coupling species is reduced, leading to incomplete coupling reactions and lower peptide yields.

-

Formation of Deletion Sequences: In SPPS, incomplete coupling results in peptides that are missing the intended D-tyrosine residue. These "deletion sequences" are often difficult to separate from the target peptide, complicating purification.

-

Introduction of Difficult-to-Remove Impurities: The byproducts of degradation, such as the free acid or oxidized tyrosine derivatives, can be incorporated into the growing peptide chain, leading to a heterogeneous final product with potentially altered biological activity.

Conclusion: A Commitment to Quality and Reproducibility

The meticulous handling and storage of Boc-D-Tyr-OMe are not merely procedural formalities; they are integral to the scientific process. By understanding the chemical vulnerabilities of this key synthetic building block and implementing the scientifically grounded protocols outlined in this guide, researchers can ensure the integrity of their starting materials, enhance the reliability of their experimental outcomes, and contribute to the development of novel therapeutics with greater confidence and efficiency.

References

-

Home Sunshine Pharma. BOC-D-TYR-OME CAS 76757-90-9. [Link]

-

Shoukry, M. M., et al. "Kinetics and mechanism of the base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+". Transition Metal Chemistry, vol. 35, no. 8, 2010, pp. 935-941. [Link]

-

Davies, M. J. "The oxidative environment and protein damage." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, vol. 1703, no. 2, 2005, pp. 93-109. [Link]

Sources

The D-Tyr-OMe Moiety in Neurobiology: Probing Receptor Selectivity and Metabolic Stability

The following technical guide details the role of D-Tyrosine Methyl Ester (D-Tyr-OMe) in neurobiology, specifically focusing on its utility in enhancing neuropeptide stability, probing opioid receptor selectivity, and optimizing blood-brain barrier (BBB) permeability.

Part 1: Executive Summary & Core Directive

The "D-Tyr-OMe" Paradigm: In neurobiological applications, "D-Tyr-OMe" refers to the methyl ester of the D-isomer of Tyrosine . This specific chemical moiety serves two critical functions that solve the "instability-impermeability" paradox often found in peptide-based drug development:

-

Stereochemical Resistance (The "D" Factor): The D-configuration renders the peptide bond resistant to endogenous aminopeptidases and enkephalinases, which exclusively target L-amino acid linkages. This extends the half-life of neuropeptides (e.g., Enkephalins, Dynorphins) from minutes to hours.

-

Lipophilic Enhancement (The "OMe" Factor): The methyl ester caps the C-terminal carboxyl group, neutralizing its negative charge. This significantly increases lipophilicity, facilitating passive transport across the Blood-Brain Barrier (BBB) and preventing premature ionization in physiological buffers.

This guide provides the experimental framework for utilizing D-Tyr-OMe to synthesize metabolically stable opioid analogs and validate their pharmacological profiles.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Basis: Why D-Tyr-OMe?

The Proteolytic Bottleneck

Native neuropeptides like Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) are rapidly degraded in the synaptic cleft by enzymes such as Neprilysin (EC 3.4.24.11) and Aminopeptidase N (EC 3.4.11.2) . These enzymes cleave the N-terminal Tyr-Gly bond.

-

Causality: Replacing L-Tyr with D-Tyr alters the spatial orientation of the side chain, preventing the enzyme's active site (S1 pocket) from engaging the substrate.

-

Result: The peptide remains intact, allowing prolonged activation of

- or

The Permeability Barrier

Free peptides are zwitterionic at physiological pH (7.4), making them poor candidates for BBB transport.

-

Causality: Esterification of the carboxyl group (OMe) removes the anionic charge, shifting the partition coefficient (LogP) toward a more hydrophobic profile.

-

Result: Enhanced diffusion into the CNS parenchyma.

Core Application: Synthetic Opioid Analogs

D-Tyr-OMe is frequently used as a starting material or C-terminal modifier in the synthesis of "Dermorphin" and "DADLE" ([D-Ala2, D-Leu5]-Enkephalin) analogs.

Table 1: Comparative Stability and Affinity of Tyrosine Analogs

| Analog Type | Enzymatic Half-Life (Brain Homogenate) | BBB Permeability (Pe) | Receptor Selectivity | Primary Utility |

| L-Tyr (Native) | < 5 minutes | Low (< | Balanced | Endogenous signaling |

| D-Tyr (Free Acid) | > 60 minutes | Low | High | Stability control |

| D-Tyr-OMe | > 120 minutes | High (> | Modified Affinity | Prodrug / BBB Shuttle |

| N-Me-Tyr | Moderate | Moderate | High | Preventing N-dealkylation |

Part 3: Experimental Protocols & Visualization

Protocol A: Solution-Phase Synthesis of D-Tyr-OMe Containing Peptides

This protocol describes the coupling of Boc-D-Tyr-OMe to a peptide chain, ensuring racemization-free synthesis.

Reagents:

-

Boc-D-Tyr-OMe (Start material)[1]

-

TFA (Trifluoroacetic acid)

-

DIPEA (Diisopropylethylamine)

-

HBTU (Coupling reagent)[2]

-

DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Deprotection (If N-terminal extension is needed):

-

Dissolve Boc-D-Tyr-OMe in 20% TFA/DCM (Dichloromethane).

-

Stir for 30 min at room temperature to remove the Boc group.

-

Evaporate solvent under reduced pressure. Critical: Ensure complete removal of TFA to prevent salt formation interfering with coupling.

-

-

Activation:

-

Dissolve the carboxylic acid component (e.g., Boc-Gly-OH) in DMF.

-

Add HBTU (1.1 eq) and DIPEA (2.0 eq).

-

Insight: Pre-activate for exactly 3 minutes. Longer times increase risk of side reactions; shorter times reduce yield.

-

-

Coupling:

-

Add the H-D-Tyr-OMe (from step 1) to the activated mixture.

-

Monitor reaction via TLC (Thin Layer Chromatography) or HPLC.

-

Endpoint: Disappearance of free amine (ninhydrin test).

-

-

Work-up:

-

Dilute with Ethyl Acetate. Wash with 5% NaHCO3 (removes unreacted acid), 1M HCl (removes unreacted amine), and Brine.

-

Dry over MgSO4 and concentrate.

-

Protocol B: Ex Vivo Metabolic Stability Assay

Validates the resistance of the D-Tyr-OMe moiety to brain proteases.

-

Preparation:

-

Harvest rat brain tissue and homogenize in 50 mM Tris-HCl (pH 7.4) at 4°C.

-

Centrifuge at 10,000 x g for 15 min; collect supernatant (contains soluble peptidases).

-

-

Incubation:

-

Prepare 100 µM stock of Peptide-D-Tyr-OMe.

-

Add 10 µL stock to 990 µL brain homogenate (pre-warmed to 37°C).

-

-

Sampling:

-

At t=0, 15, 30, 60, 120 min, remove 100 µL aliquots.

-

Quenching: Immediately add 100 µL ice-cold Acetonitrile with 0.1% Formic Acid. Reason: This precipitates proteins and stops enzymatic activity instantly.

-

-

Analysis:

-

Centrifuge quenched samples. Analyze supernatant via LC-MS/MS.

-

Plot % remaining vs. time to calculate

.

-

Visualization: The "D-Tyr-OMe" Stabilization Pathway

The following diagram illustrates how D-Tyr-OMe evades the standard proteolytic degradation pathway that destroys native L-Tyrosine peptides.

Caption: Comparative fate of Native L-Tyr peptides vs. D-Tyr-OMe analogs. The D-isomer blocks enzymatic cleavage, while the Methyl Ester (OMe) enables BBB transit.

Visualization: Experimental Workflow for Stability Validation

Caption: Step-by-step workflow from chemical synthesis of the D-Tyr-OMe analog to ex vivo metabolic stability testing.

References

-

Gentilucci, L., et al. (2012). "Opioid Peptides: Structure-Activity Relationships and the Design of Selective Agonists." Current Medicinal Chemistry.

-

Chem-Impex International. "D-Tyrosine Methyl Ester Hydrochloride: Technical Data and Applications."

-

Banks, W. A., et al. (2002). "Brain uptake of the glucagon-like peptide-1 antagonist exendin(9-39) after intranasal administration." (Contextual reference for peptide modification and BBB transport). Journal of Pharmacology and Experimental Therapeutics.

-

Hruby, V. J., & Gehrig, C. A. (1989). "Recent developments in the design of receptor selective opioid peptides." Medicinal Research Reviews.

-

BenchChem. "Boc-D-Tyr(OMe)-OH: Chemical Properties and Neuropharmacology Applications."

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of D-Tyr-Ome Dipeptide

Introduction: The Significance of D-Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often tempered by a short in vivo half-life due to proteolytic degradation. The incorporation of non-proteinogenic amino acids, such as D-isomers, is a key strategy to overcome this limitation.[1] D-Tyrosine, the dextrorotatory enantiomer of the naturally occurring L-Tyrosine, when incorporated into a peptide backbone, can confer significant resistance to enzymatic cleavage, thereby enhancing the peptide's stability and bioavailability.[1] The C-terminal methyl ester (Ome) modification is also a common strategy to modulate the pharmacokinetic properties of a peptide.

This application note provides a comprehensive guide for the synthesis of the D-Tyr-Ome dipeptide, a valuable building block for more complex peptide structures. We will delve into the strategic considerations for protecting group selection, detail a robust solution-phase synthesis protocol, and outline the purification and characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Strategic Considerations in D-Tyr-Ome Synthesis

The synthesis of a dipeptide, while seemingly straightforward, requires careful planning to ensure high yield and purity. The primary considerations are the choice of protecting groups for the N-terminus and the tyrosine side-chain, and the selection of an appropriate coupling reagent to facilitate amide bond formation with minimal side reactions, particularly racemization.

Protecting Group Strategy

A successful peptide synthesis hinges on an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others.[2][3]

-

N-α-Protection: For the N-terminus of the first D-Tyrosine residue, two common acid-labile protecting groups are the tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4] The choice between Boc and Fmoc often depends on the overall synthetic scheme for a larger peptide. For the synthesis of a simple dipeptide in solution, the Boc group offers a robust and cost-effective option.

-

Side-Chain Protection: The phenolic hydroxyl group of the D-Tyrosine side chain is reactive and must be protected to prevent unwanted side reactions during coupling.[2][4]

-

In a Boc-based strategy , a benzyl (Bzl) ether is a common choice for protecting the tyrosine hydroxyl group.[2][5] It is stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid - TFA) and can be removed by strong acids like hydrogen fluoride (HF) or by catalytic hydrogenation.[2][5]

-

In an Fmoc-based strategy , a tert-butyl (tBu) ether is the preferred protecting group.[4][6][7] It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved by TFA.

-

For this protocol, we will focus on a Boc-based strategy, utilizing Boc-D-Tyr(Bzl)-OH as the starting material.

Coupling Reagents: The Key to Efficient Amide Bond Formation

The formation of the peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of the N-protected amino acid.[8][9] A variety of coupling reagents are available, each with its own mechanism and advantages.

-

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classical coupling agents.[9][10] They are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization and improve reaction rates.[9][11] A water-soluble carbodiimide, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), is also frequently used, as the resulting urea byproduct is easily removed during aqueous workup.[8][12]

-

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side reactions.[8][13] They are typically used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[8]

For this protocol, we will detail the use of EDC·HCl and HOBt , a widely accessible and effective combination for solution-phase peptide synthesis.

Visualizing the Synthesis Workflow

The overall workflow for the synthesis of Boc-D-Tyr(Bzl)-X-Ome, where X is another amino acid, is depicted below. For the synthesis of D-Tyr-Ome, the second amino acid would be another D-Tyrosine derivative, or the process would be adapted for a single amino acid esterification and coupling.

Caption: Solution-phase synthesis workflow for a dipeptide.

Detailed Experimental Protocol: Synthesis of Boc-D-Tyr(Bzl)-D-Tyr-OMe

This protocol details the coupling of Boc-D-Tyr(Bzl)-OH with D-Tyrosine methyl ester hydrochloride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purpose |

| Boc-D-Tyr(Bzl)-OH | 371.43 | N-protected amino acid |

| D-Tyrosine methyl ester hydrochloride | 231.68 | C-terminal amino acid ester |

| EDC·HCl | 191.70 | Coupling reagent |

| HOBt | 135.12 | Coupling additive/racemization suppressant |

| DIPEA | 129.24 | Non-nucleophilic base |

| Dichloromethane (DCM) | - | Solvent |

| N,N-Dimethylformamide (DMF) | - | Solvent |

| Ethyl acetate (EtOAc) | - | Extraction solvent |

| 1N Hydrochloric acid (HCl) | - | Aqueous wash |

| 1N Sodium bicarbonate (NaHCO₃) | - | Aqueous wash |

| Saturated Sodium Chloride (Brine) | - | Aqueous wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Drying agent |

Step-by-Step Methodology

-

Preparation of the Amine Component:

-

In a round-bottom flask, dissolve D-Tyrosine methyl ester hydrochloride (1.0 eq) in a minimal amount of DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0°C.

-

-

Activation of the Carboxylic Acid Component:

-

Coupling Reaction:

-

Slowly add the solution containing the activated Boc-D-Tyr(Bzl)-OH to the flask containing the free amine of D-Tyrosine methyl ester.

-

Allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight (12-16 hours).[14]

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

-

Work-up:

-

Remove the solvent under reduced pressure.[14]

-

Dissolve the residue in ethyl acetate.[14]

-

Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (2x), 1N NaHCO₃ (2x), and saturated brine (1x).[14]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.[12][14]

-

Purification and Characterization

The crude dipeptide should be purified to remove any unreacted starting materials and byproducts.

Purification by Reversed-Phase HPLC:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides.[16][17][18][19]

-

Stationary Phase: A C18 silica column is typically used.[17]

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is commonly employed.[17]

-

Detection: The peptide is detected by UV absorbance at 210-220 nm.[17]

The fractions containing the pure product are collected, pooled, and lyophilized to obtain the final dipeptide as a white powder.

Characterization:

The identity and purity of the final product should be confirmed by:

-

Mass Spectrometry (MS): To verify the molecular weight of the dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the dipeptide.

-

Analytical RP-HPLC: To determine the purity of the final product.

Chemical Reaction Scheme

The chemical transformation during the coupling step is illustrated below.

Caption: Coupling of Boc-D-Tyr(Bzl)-OH and H-D-Tyr-OMe.

Conclusion and Future Perspectives

This application note provides a detailed and scientifically grounded protocol for the synthesis of a D-tyrosine-containing dipeptide methyl ester. The principles of protecting group strategy and coupling chemistry discussed herein are fundamental to the synthesis of more complex peptides. By leveraging the enhanced stability offered by D-amino acids, researchers can develop novel peptide therapeutics with improved pharmacokinetic profiles. The successful synthesis and purification of D-Tyr-Ome serves as a critical first step in the construction of these next-generation peptide drugs.

References

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.[Link]

-

Aapptec Peptides. Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Link]

-

Organic Syntheses (n.d.). Procedure.[Link]

-

National Center for Biotechnology Information (2011). Introduction to Peptide Synthesis.[Link]

-

Anonymous (2026). The Role of D-Tyrosine in Modern Peptide Synthesis.[Link]

-

Harvard Apparatus (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.[Link]

-

Royal Society of Chemistry (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups.[Link]

-

Gilson (n.d.). Chromatography and Detection Methods for Peptide Purification.[Link]

- Google Patents.

-

Wikipedia. HATU.[Link]

-

National Center for Biotechnology Information (1998). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC.[Link]

-

Anonymous. Overview of Custom Peptide Synthesis.[Link]

-

Digital CSIC (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis.[Link]

-

Anonymous. Protecting Groups in Peptide Synthesis: A Detailed Guide.[Link]

- Google Patents.Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.

-

Aapptec Peptides. Coupling Reagents.[Link]

-

Anonymous. The Role of HOBt and HBTU in Peptide Coupling Reactions.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]

- 7. digital.csic.es [digital.csic.es]

- 8. bachem.com [bachem.com]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 12. peptide.com [peptide.com]

- 13. Overview of Custom Peptide Synthesis [peptide2.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 16. hplc.eu [hplc.eu]

- 17. bachem.com [bachem.com]

- 18. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. gilson.com [gilson.com]

Application Note: Mechanistic Profiling of D-Tyrosine Methyl Ester (D-Tyr-Ome) in Melanogenesis Inhibition

Introduction & Scientific Rationale

D-Tyrosine Methyl Ester (D-Tyr-Ome) represents a "chiral switch" strategy in the development of anti-melanogenic agents. While L-Tyrosine is the natural substrate for Tyrosinase (the rate-limiting enzyme in melanin synthesis), its D-enantiomer often acts as a competitive inhibitor or "suicide substrate."

However, the use of unmodified D-Tyrosine is often limited by poor cellular uptake due to the stereoselectivity of amino acid transporters (e.g., LAT1). The methyl ester modification (D-Tyr-Ome) serves two critical functions:

-

Lipophilicity Enhancement: Increases LogP, facilitating passive diffusion across the melanocyte membrane.

-

Pro-drug Mechanism: Intracellular esterases cleave the methyl group, releasing active D-Tyrosine directly into the cytoplasm/melanosome.

This guide details the experimental framework to validate D-Tyr-Ome efficacy, distinguishing between its extracellular stability and intracellular pharmacodynamics.

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action, highlighting the critical conversion step required for efficacy.

Figure 1: Proposed mechanism of cellular entry and bio-activation of D-Tyr-Ome.

Module 1: Chemical Stability & Esterase Hydrolysis

Objective: To distinguish between the activity of the ester (D-Tyr-Ome) and the free acid (D-Tyr). This control is critical; if D-Tyr-Ome hydrolyzes spontaneously in culture media, the "enhanced penetration" hypothesis is null.

Protocol A: Plasma/Media Stability Assay

Reagents:

-

PBS (pH 7.4)

-

Complete Cell Culture Media (DMEM + 10% FBS)

-

Human Plasma (optional, for systemic stability)

-

HPLC Grade Acetonitrile

Workflow:

-

Preparation: Prepare a 1 mM stock of D-Tyr-Ome in DMSO.

-

Incubation: Spike stock into (a) PBS and (b) Serum-containing Media to a final concentration of 100

M. -

Sampling: Incubate at 37°C. Aliquot 100

L at -

Quenching: Immediately add 200

L cold Acetonitrile to precipitate proteins/stop hydrolysis. Centrifuge at 10,000 x g for 5 min. -

Analysis: Analyze supernatant via HPLC-UV (280 nm) or LC-MS.

-

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

-

Target: Monitor disappearance of D-Tyr-Ome peak and appearance of D-Tyr peak.

-

Success Criteria:

-

PBS: >95% D-Tyr-Ome remaining at 120 min (confirms chemical stability).

-

Media/Plasma: Gradual conversion to D-Tyr (confirms susceptibility to biological esterases).

Module 2: In Vitro Melanogenesis Inhibition

Objective: Quantify the functional reduction of melanin in B16F10 murine melanoma cells.

Protocol B: B16F10 Melanin Quantification

Reagents:

-

B16F10 Melanoma Cells (ATCC CRL-6475)

- -MSH (Melanocyte Stimulating Hormone) – Inducer

-

L-DOPA (substrate control)

-

Synthetic Melanin (Standard curve)

-

1N NaOH / 10% DMSO lysis buffer

Step-by-Step Methodology:

-

Seeding: Plate B16F10 cells at

cells/well in a 6-well plate. Allow attachment (24h). -

Treatment: Replace media with phenol-red free DMEM containing:

-

Vehicle Control (0.1% DMSO)

-

Inducer:

-MSH (100 nM) -

Test Groups: D-Tyr-Ome (10, 50, 100

M) + -

Positive Control: Kojic Acid (200

M) or Arbutin.

-

-

Incubation: Incubate for 72 hours. (Refresh media/treatment at 36h if degradation is rapid).

-

Visual Check: Observe cell pellet color. Dark = Melanin; White = Inhibition.

-

Lysis: Wash with PBS. Add 200

L 1N NaOH (with 10% DMSO) to each well. Heat at 80°C for 1 hour to solubilize melanin. -

Quantification: Transfer to 96-well plate. Read Absorbance at 405 nm .

-

Normalization: Perform a BCA Protein Assay on the lysate. Normalize Melanin (

g) per Protein (mg).

Data Presentation Template:

| Treatment Group | Concentration ( | Absorbance (405nm) | Normalized Melanin (%) |

| Control | - | 0.150 | 100% (Basal) |

| 0.1 | 0.850 | 566% (Induced) | |

| Kojic Acid | 200 | 0.300 | 200% |

| D-Tyr-Ome | 10 | 0.750 | 500% |

| D-Tyr-Ome | 50 | 0.450 | 300% |

| D-Tyr-Ome | 100 | 0.200 | 133% |

Module 3: Enzymatic Kinetics (Mechanism of Action)

Objective: Determine if D-Tyr-Ome (or its hydrolyzed product D-Tyr) acts as a competitive inhibitor against the native substrate L-Tyrosine.

Protocol C: Mushroom Tyrosinase Cell-Free Assay

Reagents:

-

Mushroom Tyrosinase (Sigma T3824)

-

Substrate: L-Tyrosine (1 mM stock)

-

Inhibitor: D-Tyr-Ome (pre-hydrolyzed with esterase if testing active form, or pure if testing direct binding). Note: It is recommended to test pure D-Tyr to validate the endpoint mechanism.

Workflow:

-

Setup: In a 96-well plate, establish a matrix of Substrate concentrations (0.1, 0.25, 0.5, 1.0 mM L-Tyr).

-

Inhibitor: Add D-Tyr (active metabolite) at 0, 10, 50, 100

M. -

Reaction: Add 20 Units/mL Tyrosinase.

-

Kinetics: Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

-

Analysis: Construct a Lineweaver-Burk Plot (1/V vs 1/[S]).

Interpretation:

-

Competitive Inhibition: Lines intersect at the Y-axis (

unchanged, -

Non-Competitive: Lines intersect at the X-axis (

decreases, -

Suicide Inhibition: Time-dependent loss of enzyme activity (concave curves).

Experimental Workflow Summary

The following diagram outlines the logical progression of the study, ensuring quality control at every step.

Figure 2: Integrated experimental workflow for validating D-Tyr-Ome.

References

-

Park, J., et al. (2020). "D-tyrosine adds an anti-melanogenic effect to cosmetic peptides."[1][2] Scientific Reports. Available at: [Link] (Demonstrates D-Tyr competitive inhibition of tyrosinase).

-

Lai, X., et al. (2017). "Inhibitory effects of D-amino acids on Staphylococcus aureus biofilm development." PLOS ONE. Available at: [Link] (Context for D-amino acid biological activity and biofilm inhibition).

-

Mann, T., et al. (2018). "Inhibition of Human Tyrosinase Requires Molecular Motifs Distinct From Mushroom Tyrosinase." Journal of Investigative Dermatology. Available at: [Link] (Critical reference for kinetic assay differences between species).

-

Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their enzymes." Chemistry & Biodiversity. Available at: [Link] (Mechanistic grounding for esterase cleavage of methyl esters).

Sources

Troubleshooting & Optimization

Technical Support Center: D-Tyr-Ome & Amino Acid Ester Off-Target Effects

Executive Summary: The "Double-Edged Sword" of D-Tyr-Ome

D-Tyrosine Methyl Ester (D-Tyr-Ome) and its parent D-Tyrosine are widely utilized as competitive inhibitors of tyrosinase to study melanogenesis or as negative controls for L-amino acid incorporation. However, a recurring issue in experimental workflows is the misinterpretation of cytotoxicity as inhibitory potency .

Users frequently observe unexpected cell death, vacuolization, or oxidative stress. These are not random artifacts but predictable consequences of two distinct biochemical mechanisms:

-

The "Ome" Effect (Lysosomotropism): The methyl ester moiety converts the molecule into a lysosomotropic detergent, leading to lysosomal swelling and rupture.[1]

-

The "D-Isomer" Effect (DAAO Oxidation): In cells expressing D-Amino Acid Oxidase (DAAO), D-Tyrosine is metabolized into hydrogen peroxide (

), triggering oxidative apoptosis.

This guide provides the diagnostic frameworks to distinguish between specific tyrosinase inhibition and these off-target toxicities.

Mechanistic Pathways of Toxicity

To troubleshoot effectively, you must understand the causality. The diagram below illustrates the dual pathways through which D-Tyr-Ome impacts cellular health.

Figure 1: Dual off-target toxicity pathways of D-Tyr-Ome. Pathway 1 involves physical disruption of lysosomes due to ion trapping. Pathway 2 involves enzymatic generation of ROS by D-Amino Acid Oxidase (DAAO).

Troubleshooting Modules

Module A: The "Vacuolization" Issue (Lysosomal Stress)

Symptom: Cells treated with D-Tyr-Ome appear "foamy" or contain large vacuoles under phase-contrast microscopy. Cause: Methyl esters are weak bases. They diffuse into acidic lysosomes, become protonated (trapped), and draw in water osmotically.[1]

| Diagnostic Step | Procedure | Expected Result (If Toxic) |

| 1. Visual Check | Phase-contrast microscopy (20x/40x) | Large, clear vesicles in cytoplasm (vacuolization). |

| 2. Acridine Orange | Stain live cells with Acridine Orange (5 µg/mL). | Loss of red granular fluorescence (intact lysosomes) and increase in diffuse green fluorescence (cytosolic leakage). |

| 3. Reversibility | Washout media and replace with drug-free media. | Vacuoles may persist or cells may detach if LMP (permeabilization) has occurred. |

Solution:

-

Switch to Free Acid: Use D-Tyrosine (free acid) instead of the methyl ester (D-Tyr-Ome) if solubility permits. The free acid is not lysosomotropic.

-

Buffer pH: Ensure culture media is heavily buffered (HEPES) as lysosomotropic agents can alter cytosolic pH.

Module B: The "Silent Killer" (Oxidative Stress)

Symptom: No vacuoles, but rapid loss of viability or drop in mitochondrial potential. Common in kidney (HEK293), liver (HepG2), or neuronal cells.

Cause: High expression of DAAO converts D-Tyr to

| Diagnostic Step | Procedure | Expected Result (If Toxic) |

| 1. ROS Assay | Stain with DCFDA (20 µM) for 30 mins. | High green fluorescence indicating intracellular peroxide surge. |

| 2. Catalase Rescue | Co-treat with PEG-Catalase or NAC (N-acetylcysteine). | Significant reduction in cell death confirms ROS mechanism. |

| 3. DAAO Inhibitor | Co-treat with Sodium Benzoate (DAAO inhibitor).[2] | Rescue of cell viability. |

Solution:

-

Check Expression: Verify DAAO expression in your cell line (Human Protein Atlas). Melanocytes typically have low DAAO, but HepG2/HEK293 have high levels.

-

Inhibitor Control: If you must use D-Tyr in DAAO+ cells, co-incubate with 1 mM Sodium Benzoate to block ROS generation.

Validated Protocols

Protocol 1: Differentiating Specific Inhibition vs. Toxicity

Use this workflow to confirm that melanin reduction is due to Tyrosinase inhibition, not cell death.

-

Seed Cells: MNT-1 or B16F10 melanoma cells in 96-well plates.

-

Treatment Groups:

-

Vehicle Control (DMSO/Media)

-

Positive Control (Kojic Acid, 500 µM)

-

Test Group (D-Tyr-Ome, titrated 0.1 - 5 mM)

-

Toxicity Control: D-Tyr-Ome + NAC (5 mM) (Blocks ROS)

-

-

Incubation: 48–72 hours.

-

Readout 1 (Viability): Perform WST-1 or CCK-8 assay. Crucial: Do not use MTT, as metabolic stress can skew results.

-

Readout 2 (Melanin): Lyse cells in 1N NaOH (60°C, 1 hr) and measure absorbance at 405 nm.

-

Normalization: Calculate Melanin Content / Total Protein (BCA Assay).

-

Valid Result: Melanin decreases, Protein/Viability remains stable.

-

Artifact: Both Melanin and Protein decrease in parallel.

-

Protocol 2: Lysosomal Integrity Assay (Acridine Orange)

To confirm "Ome" mediated damage.

-

Preparation: Dissolve Acridine Orange (AO) to 1 mg/mL in water (Stock).

-

Staining: Dilute Stock 1:200 in culture media (Final ~5 µg/mL).

-

Incubation: Incubate live cells for 15 minutes at 37°C.

-

Wash: Wash 2x with PBS (Ca/Mg free).

-

Imaging: Fluorescence Microscopy.

-

Excitation: 488 nm.

-

Emission: Detect Green (510-530 nm) and Red (>600 nm).

-

-

Interpretation:

-

Healthy: Distinct orange/red puncta (acidic lysosomes).[3]

-

Leaky/Swollen: Loss of red puncta; diffuse green cytoplasm (cytosolic AO binding to RNA/DNA).

-

Frequently Asked Questions (FAQ)

Q: Why does D-Tyr-Ome kill my HEK293 cells but not my primary melanocytes?

A: This is likely the DAAO Effect . HEK293 cells are of kidney origin and express high levels of D-Amino Acid Oxidase (DAAO). Melanocytes typically have lower DAAO expression. In HEK293, the D-Tyr is rapidly converted to

Q: Can I use L-Tyr-Ome as a control for D-Tyr-Ome? A: No. L-Tyr-Ome is also a methyl ester and is equally lysosomotropic. It will cause the same lysosomal swelling (vacuolization) as D-Tyr-Ome. A better control is the free acid form (D-Tyrosine) or a non-esterified analog, provided you control for solubility.

Q: My cells look "foamy" after 2 hours. Is this apoptosis? A: Likely not yet. This is osmotic swelling of lysosomes (vacuolization) due to the ion-trapping of the methyl ester. If you wash the compound out immediately, cells might recover. If left for 24+ hours, lysosomal rupture (LMP) will trigger necrosis or apoptosis.

Q: How do I solubilize D-Tyr-Ome without causing precipitation? A: D-Tyr-Ome HCl is soluble in water/media but can be unstable at neutral pH over time (hydrolysis). Prepare fresh stocks in DMSO or dilute acid (0.1 M HCl) and dilute into media immediately before use. Avoid repeated freeze-thaw cycles of the ester in aqueous solution.

References

-

Park, H. Y., et al. (2018). "D-Tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity."[4][5] Pigment Cell & Melanoma Research.

-

Tishkov, V. I., & Khoronenkova, S. V. (2005). "D-Amino Acid Oxidase: Structure, Catalytic Mechanism, and Practical Application." Biochemistry (Moscow).[6]

-

Boya, P., & Kroemer, G. (2008). "Lysosomal membrane permeabilization in cell death." Oncogene.

-

Reeves, J. P. (1979). "Accumulation of amino acids by lysosomes incubated with amino acid methyl esters."[7][8] Journal of Biological Chemistry.

-

Goldstein, J. L., et al. (1975). "Esterification of Low Density Lipoprotein Cholesterol in Human Fibroblasts and Its Absence in Homozygous Familial Hypercholesterolemia." Proceedings of the National Academy of Sciences. (Seminal work on lysosomal trapping of esters).

Sources

- 1. Key Mechanisms in Lysosome Stability, Degradation and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 3. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Up- or Downregulation of Melanin Synthesis Using Amino Acids, Peptides, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Accumulation of amino acids by lysosomes incubated with amino acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for labeling and fixation of intact lysosomes with esterified amino acid analogs to assess lysosomal expansion in living eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

D-Tyr-Ome vs L-Tyr-Ome: A Comparative Guide to Biological Activity and Stability

Topic: D-Tyr-Ome vs L-Tyr-Ome Biological Activity Comparison Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Chirality Switch

In peptide synthesis and drug development, the methyl esters of tyrosine—L-Tyrosine Methyl Ester (L-Tyr-Ome) and D-Tyrosine Methyl Ester (D-Tyr-Ome) —represent a critical stereochemical divergence. While chemically identical in molecular weight and connectivity, their biological fates are diametrically opposed.

-

L-Tyr-Ome is a biologically active substrate, readily processed by proteases (e.g., Chymotrypsin) and oxidases (e.g., Tyrosinase), and exhibits lysosomotropic toxicity via Dipeptidyl Peptidase I (DPPI) mediated polymerization.

-

D-Tyr-Ome functions primarily as a metabolically stable analog. It resists proteolytic cleavage, acts as a competitive inhibitor or slow-substrate for tyrosinase, and evades the lysosomal polymerization toxicity pathway, making it an ideal negative control or stabilizing residue in peptidomimetics.

Physicochemical & Enzymatic Stability Profile

The core differentiator between these enantiomers is their interaction with chiral biological environments.

Hydrolytic Stability

| Parameter | L-Tyr-Ome | D-Tyr-Ome | Mechanism/Implication |

| Plasma Stability | Low ( | High | Esterases and proteases in plasma are stereoselective for L-isomers. |

| Chymotrypsin Activity | High Hydrolysis Rate | Resistant / Competitive Inhibitor | Chymotrypsin's S1 pocket requires L-configuration for catalytic triad alignment. |

| Chemical Hydrolysis | Identical | Identical | In achiral buffers (e.g., PBS pH 7.4), spontaneous hydrolysis rates are equal. |

Mechanism of Enzymatic Resistance

Chymotrypsin specifically targets aromatic L-amino acids. The hydrophobic S1 pocket accommodates the phenol ring of Tyrosine, but the active site geometry aligns the carbonyl carbon for nucleophilic attack by Ser-195 only if the

-

L-Tyr-Ome: Rapidly hydrolyzed to L-Tyrosine.

-

D-Tyr-Ome: Binds but misaligns the scissile bond, preventing hydrolysis. It often acts as a competitive inhibitor (

values typically in the mM range).

Biological Activity & Toxicity Mechanisms[1][2]

A. Lysosomotropic Toxicity (The DPPI Pathway)

One of the most critical but overlooked differences is the lysosomal toxicity profile. L-amino acid methyl esters are known lysosomotropic agents that can induce apoptosis.

-

L-Tyr-Ome Mechanism:

-

Diffuses into lysosomes as a weak base.

-

Protonated in the acidic environment (pH ~4.8), becoming trapped.

-

Critical Step: Cathepsin C (Dipeptidyl Peptidase I - DPPI) catalyzes the transpeptidation (polymerization) of L-Tyr-Ome into insoluble polymers (poly-L-Tyr).

-

Accumulation of polymers ruptures the lysosomal membrane, releasing hydrolases into the cytosol

Apoptosis/Necrosis .

-

-

D-Tyr-Ome Mechanism:

-

Diffuses and is trapped via protonation (same as L).

-

Critical Divergence: DPPI is stereospecific for L-enantiomers. It cannot polymerize D-Tyr-Ome.

-

Result: D-Tyr-Ome accumulates osmotically but does not form membrane-rupturing polymers. It is significantly less toxic .

-

B. Melanogenesis & Tyrosinase Interaction

Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1]

-

L-Tyr-Ome: Acts as a substrate.[2] It is hydroxylated to L-DOPA-Ome and oxidized to Dopaquinone, leading to melanin formation.

-

D-Tyr-Ome: Acts as a pseudo-substrate/inhibitor . It binds to the active site but is processed with extremely low catalytic efficiency, often inducing a prolonged "lag phase" in melanin production.

Visualizing the Pathways

Diagram 1: Lysosomal Toxicity Divergence

This diagram illustrates why L-Tyr-Ome is toxic while D-Tyr-Ome is not, based on the stereospecificity of Cathepsin C.

Caption: Stereospecific toxicity mechanism. Cathepsin C polymerizes L-Tyr-Ome causing lysosomal rupture, while D-Tyr-Ome remains monomeric and non-toxic.

Experimental Protocols

Protocol A: Stereospecific Chymotrypsin Hydrolysis Assay

Objective: To quantify the resistance of D-Tyr-Ome to proteolytic cleavage compared to L-Tyr-Ome.

Reagents:

-

Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

-

Enzyme:

-Chymotrypsin (bovine pancreas), 10 units/mL. -

Substrates: 1 mM L-Tyr-Ome and 1 mM D-Tyr-Ome (dissolved in buffer).

Workflow:

-

Blanking: Calibrate UV-Vis spectrophotometer with buffer at 230 nm (peptide bond/ester absorption region).

-

Reaction Initiation: Add 10

L enzyme solution to 990 -

Monitoring: Record Absorbance (

) every 30 seconds for 10 minutes. -

Analysis:

-

L-Tyr-Ome: Observe rapid decrease in absorbance or shift in peak as ester is hydrolyzed to acid.

-

D-Tyr-Ome: Absorbance should remain stable (slope

0).

-

-

Validation: Add 1 mM L-Tyr-Ome to the D-Tyr-Ome cuvette at the end. Hydrolysis should proceed, confirming enzyme activity was not inhibited by the buffer conditions.

Protocol B: Tyrosinase Inhibition/Lag-Phase Assay

Objective: To demonstrate D-Tyr-Ome as a slow substrate/inhibitor of melanogenesis.

Reagents:

-

Buffer: 50 mM Phosphate Buffer, pH 6.8.

-

Enzyme: Mushroom Tyrosinase (200 units/mL).

-

Substrates: L-DOPA (as cofactor/control), L-Tyr-Ome, D-Tyr-Ome.

Workflow:

-

Prepare 96-well plate.

-

Well A (Control): 2 mM L-Tyr-Ome + Tyrosinase.

-

Well B (Test): 2 mM D-Tyr-Ome + Tyrosinase.

-

Well C (Mixed): 2 mM L-Tyr-Ome + 2 mM D-Tyr-Ome + Tyrosinase.

-

Detection: Monitor formation of dopachrome at 475 nm for 30 minutes at 37°C.

-

Expected Outcome:

-

Well A: Rapid linear increase in OD475 after a short lag.

-

Well B: Negligible increase or extremely long lag phase.

-

Well C: Reduced rate compared to Well A (demonstrating competitive inhibition by D-Tyr-Ome).

-

Quantitative Data Summary

| Metric | L-Tyr-Ome | D-Tyr-Ome | Reference |

| Chymotrypsin | High ( | Negligible / 0 | [1] |

| Tyrosinase Affinity | High ( | Low ( | [2] |

| Melanin Lag Phase | Short (< 5 min) | Extended (> 30 min / Indefinite) | [2] |

| Lysosomal Polymerization | Yes (via Cathepsin C) | No | [3] |

| Cellular Toxicity (IC50) | Low (Toxic at | High (Non-toxic at mM levels) | [3] |

References

-

Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews. Link (Establishes the structural basis for L-specificity in the S1 pocket).

-

Fenoll, L.G., et al. (2002).[3] "Kinetic characterisation of the reaction mechanism of mushroom tyrosinase on tyramine/dopamine and L-tyrosine methyl ester." Int J Biochem Cell Biol. Link (Details kinetic constants for L-Tyr-Ome and contrasts with stereoisomer behavior).

-

Thiele, D.L., & Lipsky, P.E. (1990). "Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I." Proceedings of the National Academy of Sciences. Link (Foundational paper establishing the stereospecific polymerization mechanism of amino acid methyl esters by DPPI).

- Rodriguez-Lopez, J.N., et al. (2000). "Stereospecificity of the suicide inactivation of mushroom tyrosinase." Biochemistry. (Describes the differential processing of L vs D isomers).

Sources

Comparative Guide: Mass Spectrometry Validation of D-Tyr-Ome Containing Peptides

Executive Summary: The "Double Trouble" of Chirality and Lability

The validation of peptides containing D-Tyrosine Methyl Ester (D-Tyr-Ome) presents a unique analytical paradox. You are simultaneously battling two opposing forces: stereochemical invisibility and chemical lability .

-

The Chiral Challenge: Mass spectrometry (MS) is inherently blind to chirality. A peptide containing D-Tyr is isobaric to its L-Tyr counterpart. Without physical separation prior to ionization, they are indistinguishable.

-

The Ester Challenge: The methyl ester (-OMe) modification is chemically fragile. It is prone to hydrolysis (converting to the free acid, -OH) during standard LC-MS sample preparation or electrospray ionization (ESI), leading to artifactual data.

This guide moves beyond standard "check-the-box" QC. It compares three validation methodologies—Standard RP-HPLC, Chiral Chromatography, and Ion Mobility Spectrometry (IMS)—and provides a self-validating protocol to ensure your D-Tyr-Ome peptides are chemically intact and stereochemically pure.

Comparative Methodology: Selecting the Right Tool

The following table contrasts the three primary approaches for validating D-Tyr-Ome peptides.

| Feature | Method A: Standard RP-HPLC-MS | Method B: Chiral LC-MS (Gold Standard) | Method C: Ion Mobility MS (IMS) |

| Primary Mechanism | Hydrophobicity (C18/C8) | Stereoselective Ligand Interaction | Gas-Phase Collision Cross Section (CCS) |

| D- vs. L- Separation | Poor. Often co-elute or show marginal shifts.[1][2] | Excellent. Baseline separation of enantiomers. | Good. Separates based on 3D conformational shape (folding). |

| Ester Stability | Moderate.[3] Acidic mobile phases preserve ester. | Variable. Some chiral columns require high pH (risk of hydrolysis). | High. Rapid separation (milliseconds) minimizes degradation time. |

| Throughput | High (5-10 min run). | Low (20-40 min run). | Ultra-High (<1 min separation). |

| Best Use Case | Purity check (vs. hydrolysis product). | Absolute stereochemical confirmation.[3] | High-throughput screening of isomers. |

Expert Insight on Causality

-

Why RP-HPLC fails: D- and L-peptides often possess identical hydrophobic footprints on a C18 surface, leading to co-elution. You cannot rely on retention time alone to confirm the D-isomer.

-

Why IMS works: Changing an L-amino acid to a D-amino acid alters the peptide's gas-phase folding. This changes its "tumble" through the drift tube (Collision Cross Section), allowing separation even if masses are identical [1].

The Self-Validating Experimental Protocol

To ensure data integrity, we utilize a "Triad Control System" . You must synthesize or purchase three reference standards:

-

Target: The D-Tyr-Ome peptide.

-

Chiral Impurity: The L-Tyr-Ome peptide (to define separation window).

-

Degradant: The D-Tyr-OH peptide (to define the hydrolysis mass shift).

Step-by-Step Workflow

Phase 1: Sample Preparation (The "Cold & Acidic" Rule)

-

Buffer: Use Ammonium Formate (pH 3.0) or 0.1% Formic Acid. Avoid high pH buffers (Bicarbonate/Ammonium Hydroxide) which catalyze ester hydrolysis [2].

-

Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH).

-

Reasoning: In the presence of trace acids, MeOH can cause transesterification (swapping the methyl group), whereas ACN is inert.

-

-

Temperature: Keep autosampler at 4°C.

Phase 2: Instrument Configuration (Soft Ionization)

-

Temperature: < 300°C. High source temps can thermally degrade the ester.

-

Cone Voltage: Low (15-30V). Prevent in-source fragmentation that mimics ester loss.

Phase 3: The Validation Logic (Graphviz Visualization)

The following diagram illustrates the decision logic for validating the peptide.

Figure 1: Logic flow for the validation of D-Tyr-Ome peptides, prioritizing chemical stability check before stereochemical confirmation.

Data Interpretation: Fragmentation & Neutral Loss

When performing MS/MS (tandem mass spectrometry), D-Tyr-Ome peptides exhibit specific fragmentation behaviors that distinguish them from their free-acid counterparts.

The "Methyl Ester Signature"

Unlike the free acid (D-Tyr-OH), the methyl ester (D-Tyr-Ome) will show a characteristic neutral loss of 32 Da (Methanol,

Comparative Fragmentation Table[3]

| Fragment Type | D-Tyr-OH (Free Acid) | D-Tyr-Ome (Methyl Ester) | Diagnostic Value |

| Precursor Ion | Primary ID | ||

| y1 Ion (C-term Tyr) | Confirms C-term modification | ||

| Neutral Loss | Crucial for Ester Validation | ||

| Immonium Ion | None (Identical for both) |

Critical QC Note: If you observe a strong signal at the mass of the free acid precursor in your D-Tyr-Ome sample, check the retention time.

-

If RT is identical to the ester: It is In-Source Fragmentation (Instrument artifact).

-

If RT is shifted (usually earlier on C18): It is Sample Degradation (Chemical hydrolysis).

Advanced Visualization: Fragmentation Pathway

The following diagram details the specific fragmentation mechanism for a generic peptide ending in D-Tyr-Ome, highlighting the diagnostic neutral loss.

Figure 2: Collision-Induced Dissociation (CID) pathways. The loss of 32 Da (Methanol) is the specific signature confirming the presence of the methyl ester.

References

-

Separation of D- and L-Tyr peptides using ion mobility mass spectrometry. Source: National Institutes of Health (NIH) / PubMed Context: Demonstrates how IMS separates diastereomers based on collision cross-section (CCS) when mass is identical. Link:[Link]

-

Stability of peptide methyl esters during LC-MS analysis. Source: ResearchGate / Journal of Chromatography Context: Details the hydrolysis rates of ester-containing peptides under varying pH conditions and the necessity of acidic buffers. Link:[Link]

-

Mass spectrometry fragmentation behavior of peptide methyl esters. Source: Matrix Science / Mascot Help Context: Explains the nomenclature of fragment ions and the specific neutral losses associated with C-terminal modifications. Link:[Link]

-

Chiral LC-MS separation of peptide diastereomers. Source: MDPI / Molecules Context: Reviews the use of Crown-Ether and Zwitterionic chiral stationary phases for separating D-amino acid containing peptides. Link:[Link]

Sources

- 1. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast and Effective Ion Mobility-Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Mascot help: Peptide fragmentation [matrixscience.com]

A Tale of Two Tyrosines: A Comparative Guide to D-Tyr-Ome and α-Methyl-p-Tyrosine in Catecholamine Modulation

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of catecholamine research, precise modulation of dopamine, norepinephrine, and epinephrine synthesis is paramount. This guide provides an in-depth, technically focused comparison of two tyrosine derivatives, D-Tyrosine methyl ester (D-Tyr-Ome) and α-Methyl-p-tyrosine (AMPT). While both are structural analogs of the essential amino acid L-tyrosine, their effects on the catecholamine biosynthetic pathway are diametrically opposed. This document will elucidate their distinct mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their experimental designs.

The Scientific Imperative: Targeting Tyrosine Hydroxylase

The synthesis of catecholamines begins with the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase (TH)[1]. This is the rate-limiting step in the entire biosynthetic cascade, making TH a critical control point and a prime target for pharmacological intervention[2]. Precise manipulation of TH activity allows for the investigation of the roles of catecholamines in a vast array of physiological and pathological processes, from motor control and reward pathways to neuropsychiatric disorders and hypertensive crises[3][4].

α-Methyl-p-Tyrosine (AMPT): A Competitive Antagonist of Catecholamine Synthesis

Alpha-methyl-p-tyrosine, also known as metirosine, is a well-established competitive inhibitor of tyrosine hydroxylase[2]. By competing with the endogenous substrate L-tyrosine for the active site of the enzyme, AMPT effectively reduces the rate of L-DOPA production, thereby leading to a depletion of downstream catecholamines[5].

Mechanism of Action: Competitive Inhibition

AMPT's structural similarity to L-tyrosine, with the addition of a methyl group at the alpha carbon, allows it to bind to the active site of tyrosine hydroxylase. However, this binding is non-productive; the enzyme cannot hydroxylate AMPT. This competitive antagonism effectively blocks the initial and rate-limiting step of catecholamine synthesis.

Figure 1: Mechanism of Tyrosine Hydroxylase Inhibition by AMPT.

D-Tyr-Ome: A Precursor for Enhancing Dopamine Synthesis

Contrary to the inhibitory action of AMPT, evidence suggests that tyrosine methyl ester, a close analog of D-Tyr-Ome, acts as a precursor to augment dopamine synthesis. By increasing the availability of the initial substrate, these compounds can potentially drive the catecholamine biosynthetic pathway forward.

Mechanism of Action: Substrate Enhancement

Research has shown that the administration of tyrosine methyl ester leads to a significant increase in dopamine concentrations in various tissues, including the brain[6]. This is because tyrosine hydroxylase is not fully saturated with its substrate under normal physiological conditions[5]. Therefore, increasing the local concentration of tyrosine derivatives that can be converted to L-DOPA can enhance the overall rate of dopamine production.

Figure 2: Proposed Mechanism of Dopamine Synthesis Enhancement by D-Tyr-Ome.

Head-to-Head Comparison: Efficacy and Quantitative Data

The opposing mechanisms of AMPT and D-Tyr-Ome result in distinct and predictable effects on catecholamine levels. The following table summarizes key quantitative data from preclinical and clinical studies.

| Parameter | α-Methyl-p-Tyrosine (AMPT) | D-Tyr-Ome (as Tyrosine Methyl Ester) |

| Mechanism of Action | Competitive inhibitor of tyrosine hydroxylase | Precursor for dopamine synthesis |

| Effect on Dopamine Levels | Decreases dopamine levels. | Increases dopamine levels. |

| In Vivo Efficacy | Local infusion of 100 µM AMPT for 4 hours reduced dopamine output in the rat nucleus accumbens to 30% of baseline [7][8]. Systemic administration of 250 mg/kg AMPT resulted in a significant decrease in both accumbal and striatal dopamine efflux[7]. | Subcutaneous injection of tyrosine methyl ester in rats significantly increased dopamine concentrations in the stomach, duodenum, and brain[6]. |

| Clinical Application | Used in the management of pheochromocytoma to control catecholamine excess[2][4]. | Investigated for potential cognitive and performance enhancement under stressful conditions[5]. |

| Reported Side Effects | Sedation, extrapyramidal symptoms, anxiety, and depression have been reported[3]. | Generally considered safe, though high doses may interfere with the absorption of other amino acids. |

Experimental Protocols for Efficacy Evaluation

To empirically validate the effects of D-Tyr-Ome and AMPT, rigorous and well-controlled experimental protocols are essential. The following sections detail validated methodologies for assessing their impact on tyrosine hydroxylase activity, dopamine levels, and behavioral outcomes.

In Vitro Tyrosine Hydroxylase Activity Assay

This assay directly measures the enzymatic activity of TH in the presence of an inhibitor or precursor. The production of L-DOPA is quantified using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the direct effect of D-Tyr-Ome and AMPT on the catalytic activity of purified tyrosine hydroxylase.

Methodology:

-

Enzyme Preparation: Purified recombinant tyrosine hydroxylase is used.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., MES, pH 6.0), a cofactor for TH (e.g., 6R-L-erythro-5,6,7,8-tetrahydrobiopterin), catalase, and ferrous ammonium sulfate.

-

Incubation: Aliquots of the TH enzyme are pre-incubated with varying concentrations of D-Tyr-Ome or AMPT for a specified time at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, L-tyrosine.

-

Reaction Termination: After a defined incubation period (e.g., 20 minutes), the reaction is stopped by the addition of perchloric acid.

-

HPLC Analysis: The samples are centrifuged, and the supernatant is injected into an HPLC system equipped with a C18 column and an electrochemical or fluorescence detector to separate and quantify the L-DOPA produced[9][10].

Expected Outcomes:

-

AMPT: A dose-dependent decrease in L-DOPA production, allowing for the calculation of an IC50 value.

-

D-Tyr-Ome: No direct inhibition of TH is expected. If D-Tyr-Ome can be utilized as a substrate, an increase in the product (or a related product) may be observed.

Figure 3: Workflow for the In Vitro Tyrosine Hydroxylase Activity Assay.

In Vivo Measurement of Striatal Dopamine Levels

This protocol utilizes in vivo microdialysis coupled with HPLC to measure extracellular dopamine levels in the striatum of freely moving animals, providing a dynamic assessment of drug effects.

Objective: To quantify the in vivo effects of systemically administered D-Tyr-Ome and AMPT on dopamine concentrations in the rat striatum.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the striatum.

-

Microdialysis: After a recovery period, a microdialysis probe is inserted, and the striatum is perfused with artificial cerebrospinal fluid.

-

Drug Administration: D-Tyr-Ome or AMPT is administered systemically (e.g., intraperitoneally).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

-

HPLC Analysis: The concentration of dopamine in the dialysate samples is determined by HPLC with electrochemical detection[11].

Expected Outcomes:

-

AMPT: A time-dependent decrease in extracellular dopamine levels.

-

D-Tyr-Ome: A time-dependent increase in extracellular dopamine levels.

Behavioral Assessment of Dopamine Modulation

Changes in dopamine levels significantly impact motor behavior. The open-field test and the drug-induced rotation test are standard behavioral assays to assess these changes.

5.3.1. Open-Field Test

This test assesses general locomotor activity and anxiety-like behavior in a novel environment.

Objective: To evaluate the effect of D-Tyr-Ome and AMPT on spontaneous motor activity.

Methodology:

-